molecular formula C18H16ClN3O2 B11484909 N-(4-chlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(4-chlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11484909
M. Wt: 341.8 g/mol
InChI Key: SRQLLQNHJFLCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with amides or amines under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a coupling reaction between the quinazolinone core and a suitable butanoyl chloride or butanoic acid derivative in the presence of a coupling agent like EDCI or DCC.

    Chlorination: The chlorination of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activities of quinazolinone derivatives.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

Uniqueness

N-(4-CHLOROPHENYL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to its specific combination of the quinazolinone core and the chlorophenyl butanamide side chain, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H16ClN3O2/c19-13-7-9-14(10-8-13)21-17(23)6-3-11-22-12-20-16-5-2-1-4-15(16)18(22)24/h1-2,4-5,7-10,12H,3,6,11H2,(H,21,23)

InChI Key

SRQLLQNHJFLCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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